molecular formula C10H12N2O B3183116 rac-Cotinine-d3 CAS No. 66269-66-7

rac-Cotinine-d3

Cat. No. B3183116
CAS RN: 66269-66-7
M. Wt: 179.23 g/mol
InChI Key: UIKROCXWUNQSPJ-FIBGUPNXSA-N
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Description

Rac-Cotinine-d3, also known as (+/-)-1-(Methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone, is a deuterium-labeled version of cotinine . It is a major carcinogenic alkaloid metabolite of nicotine in humans . The compound has been used as a biomarker for tobacco smoke exposure .


Synthesis Analysis

The synthesis of rac-Cotinine-d3 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of rac-Cotinine-d3 is C10 2H3 H9 N2 O . It has a molecular weight of 179.23 . The structure of rac-Cotinine-d3 is similar to that of cotinine, with the difference being the presence of deuterium .


Chemical Reactions Analysis

Rac-Cotinine-d3 has been used in liquid chromatography-tandem mass spectrometry (LC–MS-MS) methods for measuring cotinine in biological fluids . A study described a novel LC–MS-MS method for the quantification of cotinine using electrospray ionization with multiple reaction monitoring and cotinine-d3 as an internal standard .


Physical And Chemical Properties Analysis

Rac-Cotinine-d3 is a neat product with a molecular weight of 179.23 . It is part of the Nicotine and Cotinine product categories . It is a stable isotope-labeled metabolite . The product is in liquid form and has an alcohol-like odor .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • The synthesis of racemic double helical ladder oligomers, including rac-DH-1, rac-DH-2, and rac-DH-3, demonstrates the structural complexity achievable with racemic compounds. This study involved the construction of conjugated double helical ladder oligomers from cyclooctatetrathiophene building blocks, revealing significant insights into molecular architecture and chiroptical properties (Zhang et al., 2016).
  • Photodegradation Studies in Environmental Science

    • Research on the photodegradation of nicotine in wastewater effluent identified various transformation products of nicotine. The use of isotope labeling methods, including rac-nicotine-2',3',3'-D3, was crucial in these studies to elucidate the degradation pathways and the reactive sites under solar irradiation (Lian et al., 2017).
  • Biomarker Analysis in Clinical Chemistry

    • In clinical studies, the use of rac-Cotinine-d3 has been significant for quantifying cotinine in urine, especially for determining exposure to passive smoking. Such methodologies are crucial for public health studies and understanding the impact of smoking on different population groups (Wang et al., 2014).
  • Environmental Contaminant Analysis

    • Studies on cotinine as an environmental contaminant have utilized rac-Cotinine-d3 in analytical methodologies. Such research helps in understanding the environmental impact and persistence of tobacco-related compounds (Hammouda et al., 2019).
  • Advanced Analytical Techniques

    • The development of advanced analytical sensors and methods often utilizes rac-Cotinine-d3. For instance, in the development of disposable electrochemical sensors for specific analytes, this compound has been instrumental in validating and enhancing the sensitivity of such devices (Poo‐arporn et al., 2019).
  • Pharmacokinetic and Toxicokinetic Studies

    • In studies focusing on the pharmacokinetics and toxicokinetics of nicotine and its metabolites, rac-Cotinine-d3 plays a crucial role as a reference standard. These studies are fundamental in understanding the metabolism and excretion patterns of nicotine, especially in the context of smoking and tobacco exposure (Huang et al., 2013).

Safety And Hazards

Rac-Cotinine-d3 is a controlled product and may require documentation to meet relevant regulations . It is harmful if swallowed and can cause skin irritation .

Future Directions

Rac-Cotinine-d3 is a high-quality, certified reference material available for purchase online . It is used in research and has potential applications in the development of new methods for the detection and quantification of tobacco smoke exposure . The analysis of relevant papers suggests that rac-Cotinine-d3 could be used in further studies to understand the effects of nicotine and its metabolites .

properties

IUPAC Name

5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKROCXWUNQSPJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201339943
Record name (+/-)-Cotinine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Cotinine-d3

CAS RN

110952-70-0, 66269-66-7
Record name (+/-)-Cotinine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-Cotinine-d3 (methyl-d3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 66269-66-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EL Craig - 2014 - search.proquest.com
Adolescence is a vulnerable stage for the development of nicotine use and dependence. This vulnerability is often investigated in animal model studies. However, species-specific age …
Number of citations: 3 search.proquest.com
CD Carrasco Farfán - 2021 - repositorio.uchile.cl
… Además, en el proceso se incorporó un estándar “surrogate” rac-Cotinine-D3. Los límites de detección y cuantificación del método fueron de 0.7μg·L-1 y 0,9μg·L-1 para tran-3’-…
Number of citations: 0 repositorio.uchile.cl
VLS Louro - 2017 - repositorio.ul.pt
Quando chegou à Europa, a “erva maravilhosa”, como era conhecida a planta de tabaco, foi divulgada como se se tratasse de uma planta com propriedades clínicas. Ao longo dos …
Number of citations: 0 repositorio.ul.pt

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